4-Methyl-5H-[1,2,3]oxathiazole2,2-dioxide
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Overview
Description
4-Methyl-5H-[1,2,3]oxathiazole2,2-dioxide is a heterocyclic organic compound with the molecular formula C4H5NO3S. This compound is known for its unique structure, which includes a sulfur atom within a five-membered ring.
Mechanism of Action
Biochemical Pathways
The biochemical pathways affected by 4-Methyl-5H-[1,2,3]oxathiazole2,2-dioxide are currently unknown. Given the compound’s potential antiviral properties, it may interfere with viral replication or other processes essential to the life cycle of certain viruses.
Pharmacokinetics
Its bioavailability, half-life, and other pharmacokinetic parameters remain to be determined .
Result of Action
Action Environment
Factors such as temperature, pH, and the presence of other molecules could potentially affect the compound’s activity .
Preparation Methods
The synthesis of 4-Methyl-5H-[1,2,3]oxathiazole2,2-dioxide typically involves the reaction of sulfamoyl chloride with hydroxyacetone . The reaction conditions require careful control of temperature and pH to ensure the desired product is obtained. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity .
Chemical Reactions Analysis
4-Methyl-5H-[1,2,3]oxathiazole2,2-dioxide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert it into thiols or other sulfur-containing derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the sulfur atom is a key reactive site.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
Chemistry: It is used as a building block for synthesizing other heterocyclic compounds.
Biology: Research has explored its antiviral properties, particularly against HIV-1 and other viruses.
Industry: It is used in the formulation of preservatives for personal care and household products.
Comparison with Similar Compounds
4-Methyl-5H-[1,2,3]oxathiazole2,2-dioxide can be compared to other heterocyclic compounds such as:
1,2,3-Triazoles: These compounds also exhibit antiviral properties but differ in their ring structure and reactivity.
Oxathiazine S-oxides: These are precursors in the synthesis of this compound and share similar chemical properties.
Properties
IUPAC Name |
4-methyl-5H-oxathiazole 2,2-dioxide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H5NO3S/c1-3-2-7-8(5,6)4-3/h2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
INUFZHHAKHUNOO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NS(=O)(=O)OC1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H5NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
135.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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